3,3-Diphenyl-N-(propan-2-yl)propanamide is a synthetic organic compound characterized by its unique structure, which includes two phenyl groups attached to a central carbon atom, along with an isopropyl group and an amide functional group. This compound is notable for its potential applications in pharmaceuticals due to its interesting chemical properties and biological activities.
Research indicates that 3,3-diphenyl-N-(propan-2-yl)propanamide exhibits significant biological activity. It has been studied for its antioxidant properties and potential anticancer effects. For instance, derivatives of similar compounds have shown promising results in scavenging free radicals and inhibiting cancer cell proliferation in vitro . The presence of specific functional groups in the molecule often enhances its biological efficacy.
The synthesis of 3,3-diphenyl-N-(propan-2-yl)propanamide typically involves:
This compound finds applications primarily in medicinal chemistry. Its derivatives have been explored for:
Studies on the interactions of 3,3-diphenyl-N-(propan-2-yl)propanamide with biological targets are crucial for understanding its mechanism of action. For example, research has indicated that related compounds may interact with neuronal voltage-sensitive sodium channels, which could be relevant for their anticonvulsant properties . Additionally, molecular docking studies help elucidate how these compounds bind to specific biological targets.
Several compounds share structural similarities with 3,3-diphenyl-N-(propan-2-yl)propanamide. Here are a few notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3,3-Diphenylpropanoic acid | Contains two phenyl groups | Precursor for amide synthesis |
| N-(1H-tetrazol-5-yl)propanamide | Contains a tetrazole ring | Exhibits different biological activities |
| 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides | Includes a pyrrolidine ring | Notable for anticonvulsant activity |
| 4-Methylphenyl-propanoic acid | Methyl substitution on phenyl group | Different pharmacological profile compared to diphenyl analogs |
These compounds highlight the versatility of the propanamide structure and its potential modifications that influence biological activity and applications.
The compound 3,3-diphenyl-N-(propan-2-yl)propanamide emerged as a subject of systematic study in the early 21st century, with its first documented structural characterization appearing in chemical databases circa 2005. The molecule's architecture—featuring a propanamide backbone flanked by two phenyl groups at the C3 position and an isopropyl substituent on the nitrogen atom—reflects broader trends in medicinal chemistry toward sterically hindered amides. While the exact laboratory of origin remains unspecified in public records, its inclusion in the PubChem database (CID 4149954) by 2005 marks a key milestone in its research history.
The compound gained renewed attention in the 2020s as synthetic methodologies advanced for constructing quaternary carbon centers. A 2025 PubChem entry revision highlights updated computational analyses of its three-dimensional conformation, including van der Waals surface projections that clarify its stereoelectronic profile. Contemporary interest stems from its structural similarity to pharmacologically active amides, though its primary applications remain in synthetic organic chemistry.
3,3-Diphenyl-N-(propan-2-yl)propanamide occupies a strategic position in synthetic workflows due to three defining characteristics:
In medicinal chemistry, its value lies not as a direct therapeutic agent but as a structural template for probing protein-ligand interactions. The phenyl rings provide π-stacking potential, while the amide group offers hydrogen-bonding capabilities—features critical in fragment-based drug design.
| Property | Value |
|---|---|
| Molecular formula | C21H27NO |
| Molecular weight | 309.4 g/mol |
| Hydrogen bond donors | 1 (amide NH) |
| Hydrogen bond acceptors | 1 (amide carbonyl) |
| Rotatable bonds | 5 |
| Topological polar surface | 29.1 Ų |
The primary synthetic route to 3,3-diphenyl-N-(propan-2-yl)propanamide involves the direct amidation of 3,3-diphenylpropanoyl chloride with isopropylamine. This method, detailed in pharmacological studies, employs stoichiometric ratios of acyl chloride and amine in anhydrous dichloromethane under nitrogen atmosphere [2] [4]. A representative procedure involves dropwise addition of isopropylamine (1.2 equivalents) to a chilled (-10°C) solution of 3,3-diphenylpropanoyl chloride in dichloromethane, followed by gradual warming to room temperature over 12 hours [2] [5].
Alternative protocols utilize carbodiimide-mediated coupling for improved regioselectivity. For instance, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) facilitates the condensation of 3,3-diphenylpropanoic acid with isopropylamine in acetonitrile, achieving yields up to 81% when paired with N,N-diisopropylethylamine (DIPEA) as a proton scavenger [5] [7]. This method circumvents handling sensitive acyl chlorides while maintaining functional group compatibility.
Table 1: Comparative Amidation Methods
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Acyl chloride + amine | CH₂Cl₂ | 0°C → RT | 68 [2] |
| EDC·HCl + DIPEA | CH₃CN | 30°C | 81 [5] |
| COMU + DIPEA | CH₃CN | 30°C | 80 [5] |
Catalyst screening reveals carbodiimides significantly enhance reaction efficiency. EDC·HCl (1 equivalent) in acetonitrile at 30°C produces optimal yields when coupled with DIPEA (1 equivalent), which neutralizes HCl byproducts and prevents premature hydrolysis [5] [7]. Solvent polarity critically influences reaction kinetics: aprotic solvents like acetonitrile (dielectric constant 37.5) outperform tetrahydrofuran (7.6) by stabilizing the active O-acylisourea intermediate [5].
Temperature studies demonstrate that maintaining 30°C during coupling reactions minimizes side product formation while ensuring reasonable reaction rates. Elevated temperatures (>50°C) promote decomposition of the acylating species, reducing yields by 15–20% [5]. Microwave-assisted protocols remain unexplored for this specific amidation but could offer potential rate enhancements based on analogous systems.
While the acyl chloride route predominates, innovative approaches employ late-stage functionalization of pre-assembled propanamide cores. Halogenated intermediates such as 3-(4-chlorophenyl)-3-phenylpropanamide allow subsequent Suzuki-Miyaura couplings for aryl diversification, though this method introduces additional purification challenges [6].
Biological precursors have been explored through enzymatic amidations using lipases in non-aqueous media, though yields remain suboptimal (35–45%) compared to chemical methods [2]. Recent advances in continuous flow chemistry show promise for scale-up, with one study achieving 72% yield in a tubular reactor (residence time 15 min) using supercritical CO₂ as solvent [5].
Crude reaction mixtures typically undergo sequential liquid-liquid extraction with ethyl acetate (3 × 50 mL) and washing with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and water-soluble byproducts [5]. Silica gel chromatography (hexane/ethyl acetate 4:1 → 2:1 gradient) effectively isolates the target compound with >95% purity, though industrial-scale processes favor crystallization from ethanol/water mixtures (3:1 v/v) for economic viability [2] [5].
Yield optimization strategies include:
The comprehensive structural characterization of 3,3-diphenyl-N-(propan-2-yl)propanamide (molecular formula C₁₈H₂₁NO, molecular weight 267.35 g/mol) encompasses multiple analytical approaches that provide detailed insights into its solid-state conformation, spectroscopic properties, computational geometry, and tautomeric behavior. This tertiary amide compound contains two phenyl rings attached to the beta-carbon position and an isopropyl substituent on the nitrogen atom, creating a structurally complex molecule with significant stereoelectronic interactions.
X-ray crystallographic analysis represents the gold standard for determining precise three-dimensional molecular structures in the solid state [1] [2] [3]. For 3,3-diphenyl-N-(propan-2-yl)propanamide, crystallographic studies would reveal critical conformational preferences and intermolecular interactions that govern solid-state packing arrangements. The asymmetric unit would likely contain one independent molecule, with the two phenyl rings adopting specific orientations relative to the central propanamide backbone [4] [5].
The crystal structure analysis would demonstrate that the amide functionality adopts a planar configuration due to resonance delocalization between the nitrogen lone pair and the carbonyl π-system [1] [3]. The C=O bond length would be expected to fall within the range of 1.23-1.25 Å, while the C-N bond would exhibit partial double-bond character with a length of approximately 1.33-1.35 Å, reflecting the amide resonance contribution [6]. The phenyl rings would likely adopt conformations that minimize steric hindrance while maximizing favorable π-π interactions with neighboring molecules in the crystal lattice [4].
Intermolecular hydrogen bonding patterns would play a crucial role in crystal packing stability. The amide N-H group would serve as a hydrogen bond donor, potentially forming N-H···O=C hydrogen bonds with adjacent molecules [2] [3]. These interactions would create extended hydrogen-bonded networks that contribute significantly to the overall crystal stability. Additional weak interactions, including C-H···π interactions between aromatic rings and C-H···O contacts, would further consolidate the crystal structure [4] [5].
The unit cell parameters would reflect the molecular dimensions and packing efficiency. Based on similar diphenyl propanamide derivatives, the crystal would likely adopt a monoclinic or triclinic space group [1] [3]. The calculated density would fall within the typical range for organic compounds containing aromatic systems, approximately 1.2-1.3 g/cm³. Hirshfeld surface analysis would reveal that the largest contribution to intermolecular interactions comes from H···H contacts (approximately 45-50%), followed by C···H and O···H interactions [4] [5].
Comprehensive spectroscopic characterization provides detailed information about the molecular structure, bonding patterns, and electronic properties of 3,3-diphenyl-N-(propan-2-yl)propanamide. Each spectroscopic technique offers unique insights into different aspects of the molecular structure and dynamics.
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy would reveal distinct signals corresponding to the various proton environments within the molecule [7] [8] [9]. The aromatic protons from the two phenyl rings would appear as complex multiplets in the region 7.0-7.5 ppm, with integration corresponding to ten protons [9]. The amide N-H proton would manifest as a broad singlet in the range 5.0-9.0 ppm, with the exact chemical shift depending on solvent effects and hydrogen bonding interactions [9] [10].
The isopropyl substituent would generate characteristic splitting patterns: the CH proton would appear as a septet at 3.8-4.2 ppm due to coupling with the six equivalent methyl protons, while the two methyl groups would manifest as a doublet at 1.1-1.3 ppm [9]. The benzylic proton (CH at the 3-position) would appear as a triplet at 4.0-4.5 ppm, and the methylene protons adjacent to the carbonyl would resonate as a triplet at 2.1-2.7 ppm [9] [10].
¹³C NMR spectroscopy would provide information about the carbon framework. The carbonyl carbon would appear significantly downfield at approximately 170-175 ppm due to the electron-withdrawing effect of the oxygen atom [11]. The aromatic carbons would resonate in the range 125-140 ppm, with the ipso-carbons appearing slightly downfield due to their attachment to the aliphatic chain [11] [12]. The isopropyl carbons would appear at characteristic positions: the quaternary carbon at ~50 ppm and the methyl carbons at ~22 ppm [11].
Infrared Spectroscopy
Infrared spectroscopy would reveal characteristic vibrational bands that confirm the presence of specific functional groups [13] [14] [15] [16]. The amide functionality would exhibit several diagnostic features: the N-H stretch would appear as a medium-to-strong, broad band at 3300-3500 cm⁻¹, the carbonyl stretch (Amide I band) would manifest as a strong, sharp absorption at 1650-1690 cm⁻¹, and the Amide II band (combination of N-H bending and C-N stretching) would appear at 1530-1580 cm⁻¹ [15] [16] [17].
The aromatic C-H stretches would be observed at 3020-3080 cm⁻¹, while aliphatic C-H stretches would appear at 2850-2960 cm⁻¹ [16] [18]. The aromatic C=C stretches would contribute to medium-intensity bands in the 1450-1600 cm⁻¹ region [18]. Out-of-plane aromatic C-H bending vibrations would produce characteristic fingerprint region absorptions at 680-860 cm⁻¹ [18].
Ultraviolet-Visible Spectroscopy
The UV-Vis spectrum would primarily reflect the electronic transitions associated with the aromatic phenyl rings [19] [20]. The primary absorption would occur around 250-280 nm, corresponding to π→π* transitions within the benzene rings [19]. The presence of two phenyl rings would intensify these absorptions compared to monosubstituted analogs. Additional weak absorption bands might be observed at longer wavelengths (280-320 nm) due to n→π* transitions involving the amide chromophore [19].
The extinction coefficient would be relatively high due to the presence of multiple aromatic rings, and solvent effects would influence both the position and intensity of the absorption bands [19] [20]. The electronic properties calculated from UV-Vis data would provide insights into the HOMO-LUMO energy gap and electronic excitation characteristics [19].
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight and provide fragmentation patterns characteristic of the structural features [21]. The molecular ion peak would appear at m/z 267, corresponding to the molecular weight. Characteristic fragment ions would include loss of the isopropyl group (m/z 224), formation of diphenylmethyl cation (m/z 167), and various aromatic fragments [21]. The fragmentation pattern would support the proposed structure and help distinguish between potential isomers.
Density Functional Theory calculations using the B3LYP functional with appropriate basis sets (such as 6-31+G(d,p) or 6-311++G(d,p)) would provide detailed information about the optimized molecular geometry, electronic structure, and energetic properties [14] [19] [22] [23]. These calculations would complement experimental data and provide insights into conformational preferences and electronic distributions.
The geometry optimization would reveal the preferred conformation of 3,3-diphenyl-N-(propan-2-yl)propanamide in the gas phase [22] [23]. The amide group would adopt a planar configuration with the nitrogen lone pair delocalized into the carbonyl π-system. The two phenyl rings would orient themselves to minimize steric repulsion while maintaining favorable electronic interactions. The isopropyl group would adopt a staggered conformation to minimize torsional strain.
Bond lengths and bond angles calculated from DFT would provide precise structural parameters [24] [6]. The C=O bond length would be approximately 1.24 Å, reflecting the double-bond character. The C-N bond would exhibit partial double-bond character with a length of ~1.34 Å due to amide resonance [24]. The C-C bonds within the phenyl rings would show typical aromatic bond lengths of ~1.39 Å, while the C-C bonds in the alkyl portion would be approximately 1.54 Å [24] [6].
The calculated vibrational frequencies would correspond closely to experimental IR data when appropriate scaling factors are applied [13] [14] [25]. This agreement would validate the accuracy of the computational model and provide assignments for observed vibrational bands. The theoretical frequencies would help interpret complex spectral regions and distinguish overlapping absorptions.
Electronic properties derived from DFT calculations would include HOMO and LUMO energies, which provide insights into chemical reactivity and stability [19] [26]. The HOMO would primarily be localized on the nitrogen lone pair and aromatic π-system, while the LUMO would have significant contribution from the carbonyl π* orbital [19]. The energy gap between these frontier orbitals would correlate with the observed UV-Vis absorption maxima.
Natural Bond Orbital analysis would provide detailed information about electron delocalization and hyperconjugative interactions [19] [27]. The analysis would quantify the extent of amide resonance, showing electron donation from the nitrogen lone pair to the carbonyl π* orbital. Additional weak interactions, such as C-H→π* hyperconjugation from the alkyl groups to the aromatic systems, would be identified and quantified.
The investigation of tautomeric equilibria and stereoelectronic effects in 3,3-diphenyl-N-(propan-2-yl)propanamide provides crucial insights into its structural stability and chemical behavior [28] [26] [29] [30] [31]. Although amides typically exist predominantly in their amide form rather than the corresponding imidic acid tautomer, subtle tautomeric considerations and stereoelectronic effects significantly influence molecular properties and reactivity patterns.
Tautomeric Equilibrium Considerations
The primary tautomeric equilibrium in 3,3-diphenyl-N-(propan-2-yl)propanamide would involve the conventional amide form and the much less stable imidic acid tautomer [28] [29] [30]. Computational studies using high-level methods such as DLPNO-CCSD(T) or CBS-QB3 would be necessary to accurately predict the relative energies of these tautomeric forms [31]. The amide tautomer would be strongly favored, with the imidic acid form being higher in energy by approximately 10-15 kcal/mol [28] [30] [31].
Solvent effects would play a crucial role in tautomeric equilibria [28] [31]. In polar protic solvents, hydrogen bonding interactions would further stabilize the amide form through N-H···solvent interactions. In contrast, aprotic solvents would have less influence on the tautomeric balance, but the amide form would remain overwhelmingly predominant [31]. Temperature effects would be minimal due to the large energy difference between tautomers.
The presence of the two phenyl rings and the isopropyl substituent would influence tautomeric preferences through both steric and electronic effects [28] [26]. The electron-donating character of the phenyl rings would enhance amide resonance stabilization, further favoring the amide tautomer. Steric interactions between the bulky substituents would also discourage planar geometries required for effective tautomerization.
Stereoelectronic Effects
Stereoelectronic effects arise from the spatial arrangement of electronic orbitals and their interactions [27] [26]. In 3,3-diphenyl-N-(propan-2-yl)propanamide, several important stereoelectronic interactions would influence molecular stability and conformation. The primary stereoelectronic effect would be the resonance interaction between the nitrogen lone pair and the carbonyl π-system, which stabilizes the amide configuration and restricts rotation around the C-N bond [26].
The orientation of the phenyl rings relative to the amide plane would be governed by stereoelectronic considerations [27] [26]. Optimal overlap between the aromatic π-systems and the amide π-system would require specific dihedral angles. Hyperconjugative interactions between C-H bonds and adjacent π* orbitals would provide additional stabilization for certain conformations [26].
The isopropyl substituent would introduce additional stereoelectronic considerations through its interaction with the amide π-system [26]. The preferred conformation would minimize unfavorable 1,3-diaxial-like interactions while maximizing favorable hyperconjugative stabilization. The bulky nature of the isopropyl group would also restrict rotation around the C-N bond, leading to observable effects in NMR spectroscopy at room temperature [28] [12].
Computational analysis using Natural Bond Orbital theory would quantify these stereoelectronic effects [19] [27]. The calculations would reveal the energetic contributions of various orbital interactions, including amide resonance, aromatic conjugation, and hyperconjugative stabilization. These insights would provide a deeper understanding of the molecular stability and reactivity patterns of 3,3-diphenyl-N-(propan-2-yl)propanamide.